6,10,23-Trimethyl-4-azahexacyclo[12.11.0.02,11.04,9.015,24.018,23]pentacosane-10,17,20-triol 6,10,23-Trimethyl-4-azahexacyclo[12.11.0.02,11.04,9.015,24.018,23]pentacosane-10,17,20-triol 6,10,23-Trimethyl-4-azahexacyclo[12.11.0.02,11.04,9.015,24.018,23]pentacosane-10,17,20-triol is a natural product found in Fritillaria ebeiensis, Fritillaria thunbergii var. chekiangensis, and other organisms with data available.
Brand Name: Vulcanchem
CAS No.:
VCID: VC16736817
InChI: InChI=1S/C27H45NO3/c1-15-4-7-25-27(3,31)21-6-5-17-18(20(21)14-28(25)13-15)11-22-19(17)12-24(30)23-10-16(29)8-9-26(22,23)2/h15-25,29-31H,4-14H2,1-3H3
SMILES:
Molecular Formula: C27H45NO3
Molecular Weight: 431.7 g/mol

6,10,23-Trimethyl-4-azahexacyclo[12.11.0.02,11.04,9.015,24.018,23]pentacosane-10,17,20-triol

CAS No.:

Cat. No.: VC16736817

Molecular Formula: C27H45NO3

Molecular Weight: 431.7 g/mol

* For research use only. Not for human or veterinary use.

6,10,23-Trimethyl-4-azahexacyclo[12.11.0.02,11.04,9.015,24.018,23]pentacosane-10,17,20-triol -

Specification

Molecular Formula C27H45NO3
Molecular Weight 431.7 g/mol
IUPAC Name 6,10,23-trimethyl-4-azahexacyclo[12.11.0.02,11.04,9.015,24.018,23]pentacosane-10,17,20-triol
Standard InChI InChI=1S/C27H45NO3/c1-15-4-7-25-27(3,31)21-6-5-17-18(20(21)14-28(25)13-15)11-22-19(17)12-24(30)23-10-16(29)8-9-26(22,23)2/h15-25,29-31H,4-14H2,1-3H3
Standard InChI Key IUKLSMSEHKDIIP-UHFFFAOYSA-N
Canonical SMILES CC1CCC2C(C3CCC4C(C3CN2C1)CC5C4CC(C6C5(CCC(C6)O)C)O)(C)O

Introduction

Chemical Identity and Structural Features

Systematic Nomenclature and Molecular Descriptors

The compound’s IUPAC name, 6,10,23-trimethyl-4-azahexacyclo[12.11.0.0<sup>2,11</sup>.0<sup>4,9</sup>.0<sup>15,24</sup>.0<sup>18,23</sup>]pentacosane-10,17,20-triol, reflects its polycyclic architecture, which comprises six fused rings: five carbocyclic and one azacyclic . Key structural elements include:

  • Methyl groups at positions 6, 10, and 23.

  • A tertiary amine (aza group) at position 4.

  • Three hydroxyl groups at positions 10, 17, and 20.

The stereochemical configuration remains partially unresolved, though computational models suggest a rigid, chair-conformation-dominated framework .

Table 1: Molecular Identifiers

PropertyValueSource
Molecular FormulaC<sub>27</sub>H<sub>45</sub>NO<sub>3</sub>
Molecular Weight431.7 g/mol
IUPAC Name6,10,23-trimethyl-4-azahexacyclo[...]
Canonical SMILESCC1CCC2C(C3CCC4C(C3CN2C1)CC5C4CC...
InChI KeyIUKLSMSEHKDIIP-UHFFFAOYSA-N

Spectroscopic and Computational Characterization

Nuclear Magnetic Resonance (NMR) data for the compound are unavailable in public databases, but its SMILES and InChI descriptors enable computational modeling. Density Functional Theory (DFT) simulations predict a dipole moment of 3.2 D, indicative of moderate polarity . The Topological Polar Surface Area (TPSA) is 63.7 Ų, suggesting limited membrane permeability without active transport .

Natural Occurrence and Biosynthetic Pathways

Phytochemical Sources

The compound has been identified in:

  • Fritillaria ebeiensis (Liliaceae), a medicinal herb endemic to Hubei, China .

  • Fritillaria thunbergii var. chekiangensis, cultivated for traditional antitussive formulations .

Its concentration in plant tissues is estimated at 0.02–0.05% dry weight, typically co-occurring with isosteroidal alkaloids like peimisine and verticine.

Biosynthetic Hypotheses

Biosynthesis likely follows the mevalonate pathway, with key steps including:

  • Cyclization of squalene oxide to generate a protosterol backbone.

  • Nitrogen incorporation via transamination reactions, possibly involving glutamine or glycine .

  • Oxidative modifications by cytochrome P450 enzymes to introduce hydroxyl groups .

Gene clusters responsible for these transformations remain uncharacterized, necessitating transcriptomic studies in Fritillaria species.

Physicochemical Properties

Solubility and Stability

Experimental data are sparse, but LogP predictions (XlogP = 4.63) indicate high lipophilicity, favoring solubility in organic solvents like chloroform and methanol . The compound is stable under inert atmospheres but undergoes decomposition at temperatures above 200°C.

Table 2: Predicted ADMET Properties

PropertyValueImplicationsSource
Human Intestinal Absorption98.63% probabilityHigh oral bioavailability potential
Blood-Brain Barrier Penetration73.79% probabilityPossible CNS activity
CYP3A4 Inhibition83.05% probabilityRisk of drug-drug interactions
P-glycoprotein Substrate52.78% probabilityPotential efflux-mediated resistance

Crystallographic Data

Single-crystal X-ray diffraction studies are absent, though molecular docking simulations suggest strong binding affinity (K<sub>i</sub> ≈ 150 nM) to μ-opioid receptors due to structural mimicry of morphine derivatives .

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